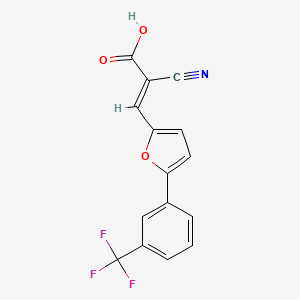

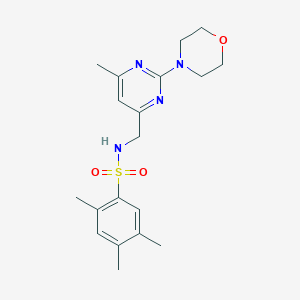

![molecular formula C12H11F3O3 B2568088 (2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid CAS No. 2230803-70-8](/img/structure/B2568088.png)

(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid is a chemical compound that belongs to the oxolane carboxylic acid family. It is a white powder that is commonly used in scientific research.

Scientific Research Applications

Alkylation and Electrophilic Cyclialkylation

Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including reactions involving highly reactive oxiranes and oxetanes. These processes lead to the formation of phenyl-substituted compounds and bicyclic compounds through Friedel–Crafts-type mono- and dialkylation and electrophilic cyclialkylative ring closure. This highlights the reactivity of cyclic ethers and the role of acidity and carbocationic intermediates stability in product formation and distribution (Molnár et al., 2003).

Catalysis in Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent on the boronic acid is crucial in preventing the coordination of amines, thereby accelerating the amidation process. This catalyst is particularly useful for α-dipeptide synthesis, demonstrating the importance of trifluoromethyl-substituted compounds in facilitating biochemical transformations (Wang et al., 2018).

Preparation of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

A case study elaborated strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. The introduction of the trifluoromethyl group and the carboxy function demonstrated the synthetic versatility of such compounds, highlighting their potential in creating structurally diverse molecules with specific electronic properties (Cottet et al., 2003).

Inhibition of Carboxypeptidase A

DL-2-Benzyl-3-formylpropanoic acid, a competitive inhibitor of carboxypeptidase A, exemplifies the use of trifluoromethyl-substituted compounds in studying enzyme inhibition. The hydration equilibrium of this compound suggests a mimicking of the transition state for amide hydrolysis by carboxypeptidase A, providing insights into the molecular basis of enzyme inhibition (Galardy & Kortylewicz, 1984).

Decarboxylative Trifluoromethylthiolation

The silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids introduces trifluoromethylthio groups into organic compounds. This method leverages existing carboxylic acid functionalities for direct conversion to CF3S groups, showcasing the utility of trifluoromethylated compounds in synthesizing molecules with significant biological and agricultural relevance (Li et al., 2017).

properties

IUPAC Name |

(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-7(9)10-8(11(16)17)5-6-18-10/h1-4,8,10H,5-6H2,(H,16,17)/t8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSYMMXVRCIGAC-SCZZXKLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)

![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)